molecular formula C5H5BrO3 B14808242 3-Bromooxane-2,6-dione

3-Bromooxane-2,6-dione

Cat. No.: B14808242
M. Wt: 193.00 g/mol
InChI Key: KXCVMIGFIUNCNX-UHFFFAOYSA-N
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Description

3-Bromooxane-2,6-dione is an organic compound with the molecular formula C5H5BrO3 It is a derivative of oxane, featuring a bromine atom at the third position and two ketone groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromooxane-2,6-dione typically involves the bromination of oxane-2,6-dione. One common method includes the reaction of oxane-2,6-dione with bromine in the presence of a solvent such as chloroform. The reaction mixture is heated to around 110°C and stirred for approximately 45 minutes. The progress of the reaction is monitored using gas chromatography. After completion, the reaction mixture is concentrated under vacuum to remove the solvent, and the crude product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromooxane-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxane-2,6-dione derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.

Scientific Research Applications

3-Bromooxane-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromooxane-2,6-dione involves its interaction with specific molecular targets. The bromine atom and the ketone groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-Bromopiperidine-2,6-dione: Similar in structure but with a nitrogen atom replacing the oxygen in the ring.

    3-Bromo-2,6-piperidinedione: Another similar compound with slight variations in the ring structure.

Uniqueness

3-Bromooxane-2,6-dione is unique due to its specific arrangement of bromine and ketone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H5BrO3

Molecular Weight

193.00 g/mol

IUPAC Name

3-bromooxane-2,6-dione

InChI

InChI=1S/C5H5BrO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2H2

InChI Key

KXCVMIGFIUNCNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1Br

Origin of Product

United States

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